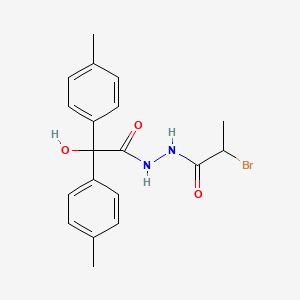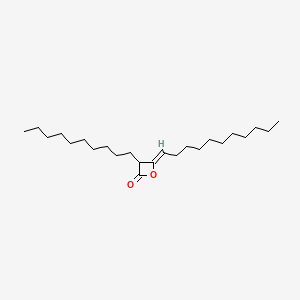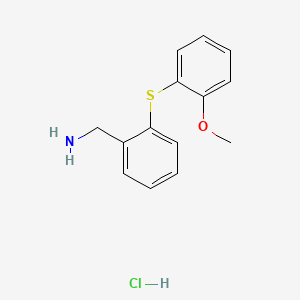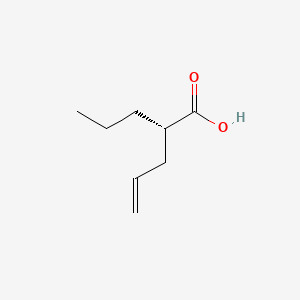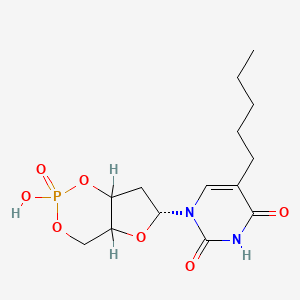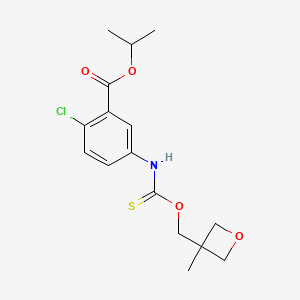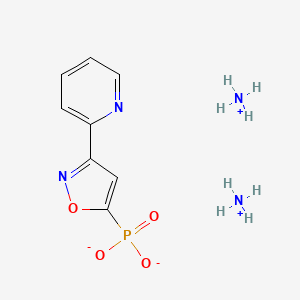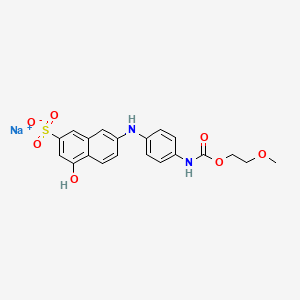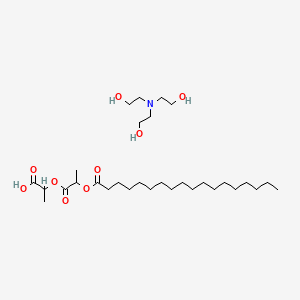
Einecs 304-741-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 304-741-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s specific chemical name, molecular formula, and other identifying details are cataloged in this inventory.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic routes and reaction conditions for Einecs 304-741-3 are not explicitly detailed in the available resources. Generally, the preparation of such compounds involves standard organic synthesis techniques, including various reaction conditions like temperature control, pH adjustments, and the use of catalysts.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Einecs 304-741-3 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions would depend on the specific nature of the compound. For example, oxidation reactions might use oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would vary based on the specific reagents and conditions used. For example, oxidation might produce a higher oxidation state compound, while reduction might produce a lower oxidation state compound.
Scientific Research Applications
Einecs 304-741-3 has various scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in biochemical studies or as a tool for probing biological pathways.
Industry: It can be used in the production of various industrial chemicals or materials.
Mechanism of Action
The mechanism of action for Einecs 304-741-3 would depend on its specific chemical structure and the context in which it is used. Generally, the compound would interact with molecular targets such as enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Einecs 304-741-3 would include other substances listed in the EINECS inventory that share similar chemical structures or properties. Examples might include:
- Einecs 304-740-2
- Einecs 304-742-4
Uniqueness
The uniqueness of this compound would be determined by its specific chemical structure, reactivity, and applications. Compared to similar compounds, it might offer distinct advantages in terms of reactivity, stability, or efficacy in specific applications.
Properties
CAS No. |
94278-97-4 |
|---|---|
Molecular Formula |
C30H59NO9 |
Molecular Weight |
577.8 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2-octadecanoyloxypropanoyloxy)propanoic acid |
InChI |
InChI=1S/C24H44O6.C6H15NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;8-4-1-7(2-5-9)3-6-10/h20-21H,4-19H2,1-3H3,(H,26,27);8-10H,1-6H2 |
InChI Key |
YMMGUDBCTPBDMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


